molecular formula C20H25NO4S B12623886 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate CAS No. 918943-75-6

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate

Cat. No.: B12623886
CAS No.: 918943-75-6
M. Wt: 375.5 g/mol
InChI Key: DMUYRRQMGGAMJM-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate is an organic compound that features a benzoate ester linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate typically involves a multi-step process:

    Formation of the Sulfonamide: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine to form 2-[(4-Methylbenzene-1-sulfonyl)amino]hexane.

    Esterification: The next step is the esterification of the sulfonamide with benzoic acid or its derivatives under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl acetate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate is unique due to its specific combination of a benzoate ester and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

918943-75-6

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]hexyl benzoate

InChI

InChI=1S/C20H25NO4S/c1-3-4-10-18(15-25-20(22)17-8-6-5-7-9-17)21-26(23,24)19-13-11-16(2)12-14-19/h5-9,11-14,18,21H,3-4,10,15H2,1-2H3

InChI Key

DMUYRRQMGGAMJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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